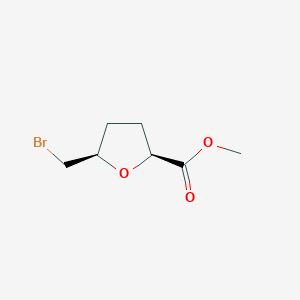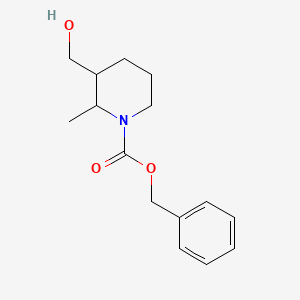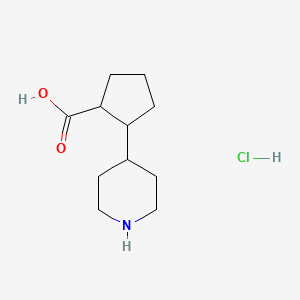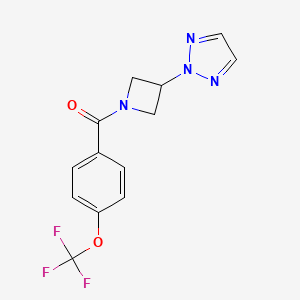
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a versatile chemical compound used in scientific research1. Its unique structure allows for diverse applications ranging from drug discovery to materials science1.
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition2. However, the specific synthesis process for this compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it contains a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring with a trifluoromethoxy group attached1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as azirine-triazole hybrids, have been synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, similar compounds such as 1,2,3-triazoles are known to be stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions2.Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) highlights the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This complex demonstrates exceptional catalytic efficiency under both water and neat conditions, owing to low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, marking its significance in the realm of cycloaddition reactions (Ozcubukcu et al., 2009).
Synthesis of Azetidinone Derivatives
Research by Corbett and Stoodley (1974) explores reactions leading to various azetidinone derivatives, contributing to the synthesis of complex molecules. This work lays foundational knowledge for synthetic routes involving (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, demonstrating its versatility in organic synthesis (Corbett & Stoodley, 1974).
Derivatives Synthesis and DFT Studies
A study by Abosadiya et al. (2018) on the synthesis of new 1,2,4-triazole and triazolidin derivatives provides insight into the structural and chemical properties of related compounds. These findings are crucial for understanding the potential applications of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in various fields, including drug design and material science (Abosadiya et al., 2018).
Liquid Crystal Properties
Zhao et al. (2013) have synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, demonstrating their liquid crystal behaviors and potential applications in electronic displays and other devices requiring controlled optical properties (Zhao et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the literature. However, similar compounds have exhibited cytotoxic activities against certain cancer cell lines4.
Future Directions
The future directions for this compound are not explicitly mentioned in the literature. However, given its unique structure and potential applications in drug discovery and materials science1, further research into its synthesis, properties, and potential applications could be beneficial.
Please note that this analysis is based on the limited information available in the literature and may not fully capture all aspects of this compound. Further research and experimentation would be needed for a more comprehensive understanding.
properties
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-17-5-6-18-20/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJIAATJHHQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2710873.png)
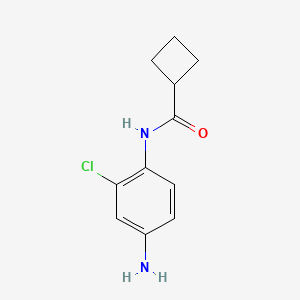
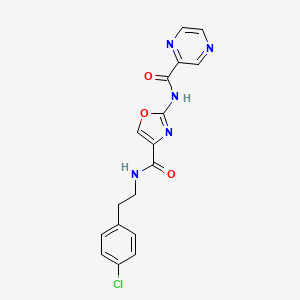
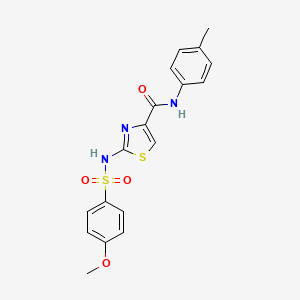
![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)
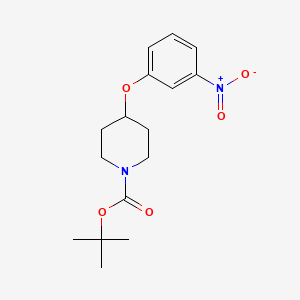
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)
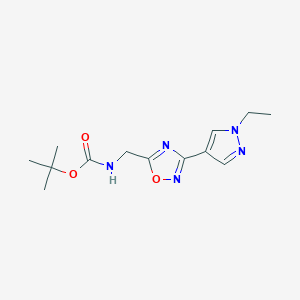
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)
